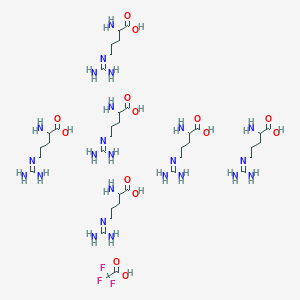![molecular formula C16H14O2 B12088922 (E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)
(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid, methyl ester is an organic compound with the molecular formula C16H14O2. It is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1,1’-biphenyl]-4-yl-2-propenoic acid, methyl ester can be achieved through several methods. One common approach is the esterification of (2E)-3-[1,1’-biphenyl]-4-yl-2-propenoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
. This method is particularly useful for sterically hindered substrates and provides high yields of the desired ester.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-[1,1’-biphenyl]-4-yl-2-propenoic acid, methyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of flow microreactors has been shown to enhance the synthesis of esters by providing better heat and mass transfer .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: (2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid, methyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of polymers and other materials with specific properties.
Pharmaceuticals: It serves as a precursor for the synthesis of biologically active compounds.
Catalysis: The ester is used in catalytic processes to produce various chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[1,1’-biphenyl]-4-yl-2-propenoic acid, methyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid: The parent carboxylic acid of the ester.
Methyl 4’-bromomethylbiphenyl-2-carboxylate: A similar ester with a bromomethyl group instead of the propenoic acid moiety.
Biphenyl-4,4’-dicarboxylic acid dimethyl ester: An ester with two carboxylate groups on the biphenyl structure.
Uniqueness
(2E)-3-[1,1’-Biphenyl]-4-yl-2-propenoic acid, methyl ester is unique due to its conjugated double bond system, which imparts specific electronic properties. This makes it a valuable intermediate in organic synthesis and material science applications.
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl (E)-3-(4-phenylphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)12-9-13-7-10-15(11-8-13)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ |
InChI Key |
UHUGJJAYJFINJA-FMIVXFBMSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



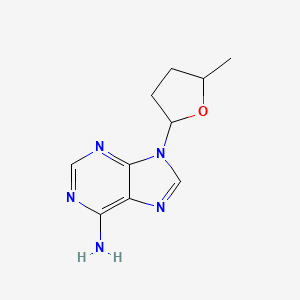
![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)


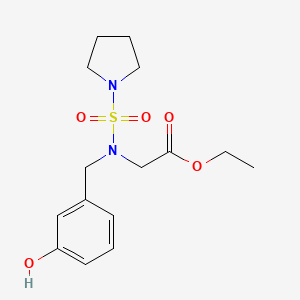


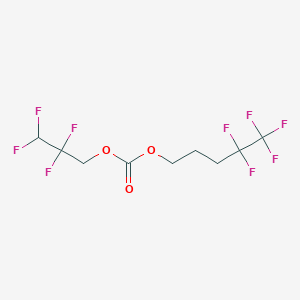

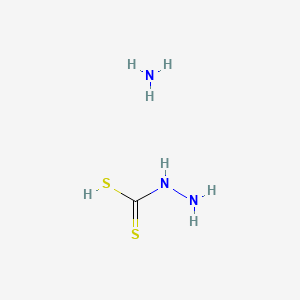
![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)
